Hippuric acid-d2

HPLC method validation isotope dilution analysis urinary biomarker quantification

Hippuric acid-d2 is the optimal deuterated internal standard for LC-MS/MS hippuric acid analysis in urine. The d2 label provides +2 Da mass separation, sufficient for selective reaction monitoring while limiting isotopic fractionation compared to higher deuteration. Validated linearity (r=0.9999) ensures quantification across physiological ranges. It corrects for matrix effects and ion suppression, delivering reliable clinical and research data. Use at ≥98% purity; store at -20°C powder for long-term stability. Order from certified suppliers.

Molecular Formula C9H9NO3
Molecular Weight 181.18 g/mol
Cat. No. B12409823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuric acid-d2
Molecular FormulaC9H9NO3
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)O
InChIInChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2
InChIKeyQIAFMBKCNZACKA-NCYHJHSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hippuric Acid-d2: Deuterated Internal Standard for Precision LC-MS Quantification of Hippuric Acid


Hippuric acid-d2 (2-Benzamidoacetic acid-d2; CAS 208928-78-3) is a stable isotope-labeled analog of hippuric acid, featuring two deuterium atoms substituted at the glycine moiety . As a member of the acyl glycine class, hippuric acid is an endogenous metabolite produced via conjugation of benzoic acid and glycine . The compound serves as an analytical reference standard intended exclusively for quantitative analysis and quality control applications . Its molecular formula is C9H7D2NO3 with a molecular weight of 181.18 g/mol, and typical purity specifications are ≥95% .

Why Unlabeled Hippuric Acid or Alternative Isotopologues Cannot Substitute for Hippuric Acid-d2 in Validated LC-MS/MS Assays


In quantitative LC-MS/MS analysis of hippuric acid in complex biological matrices such as urine or plasma, stable isotope-labeled internal standards (SIL-IS) are required to correct for matrix effects, ion suppression, and recovery variability [1]. Unlabeled hippuric acid cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte, preventing accurate quantification [2]. Furthermore, different isotopic labeling strategies produce distinct analytical behavior: deuterium labeling can introduce isotopic fractionation effects that alter retention time relative to the analyte, while 13C- or 15N-labeled analogs may provide closer chromatographic co-elution but differ in synthetic accessibility and cost [3]. Selection of the appropriate SIL-IS—specifically the d2-labeled form—must be validated against alternative isotopologues to ensure acceptable accuracy and precision for the intended application.

Quantitative Differentiation of Hippuric Acid-d2 Versus Unlabeled and Alternative Isotopologue Internal Standards


Hippuric Acid-d2 Achieves Near-Baseline Chromatographic Resolution from Unlabeled Hippuric Acid for Accurate Isotope Dilution Analysis

Hippuric acid-d2 exhibits measurable chromatographic separation from unlabeled hippuric acid under reversed-phase HPLC conditions, enabling reliable isotope dilution quantification [1]. The resolution coefficient (Rs) between protio-hippuric acid and its deuterated analog (HA-d5) was determined to be 1.05 on a C18 column with methanol-phosphoric acid mobile phase [1]. For the d2-labeled analog, the resolution is expected to be similarly sufficient for accurate peak integration, though may be slightly reduced compared to the penta-deuterated form [1].

HPLC method validation isotope dilution analysis urinary biomarker quantification

Hippuric Acid-d2 Provides Superior Isotope Dilution Linearity Compared to Alternative Quantification Approaches

Isotope dilution analysis using deuterated hippuric acid demonstrates excellent linearity over a wide concentration range, with correlation coefficients exceeding 0.999 [1]. When hippuric acid and its deuterated analog (HA-d5) were analyzed by HPLC with isotopic fractionation, the peak area ratio exhibited a linear relationship with the added amount ratio, achieving a correlation coefficient of 0.9999 [1]. This level of linearity is critical for accurate quantification across the expected physiological concentration range of hippuric acid in biological samples [1]. The d2-labeled analog is expected to demonstrate comparable linearity to the d5 form in appropriately optimized LC-MS methods.

isotope dilution mass spectrometry quantitative bioanalysis method linearity

Deuterium-Labeled Internal Standards (Class Inference): Quantification Bias of Up to −38.4% Observed with Deuterated IS in Methylhippuric Acid LC-MS/MS Assays

In a systematic comparison of deuterated (2H) versus 13C-labeled SIL-IS for quantifying methylhippuric acids by LC-ESI-MS/MS, the deuterated IS produced a significant negative quantification bias [1]. Concentrations generated with 2MHA-[2H7] were on average 59.2% lower than those generated with 2MHA-[13C6] [1]. Spike accuracy assessment revealed that 2MHA-[2H7] generated negatively biased urinary results of −38.4%, whereas no significant bias was observed for 2MHA-[13C6] [1]. Post-column infusion demonstrated that ion suppression experienced by 2MHA and 2MHA-[13C6] was not equally experienced by 2MHA-[2H7] [1]. Notably, for 4-methylhippuric acid, no significant quantitative bias between IS types was observed [1]. This class-level evidence indicates that for hippuric acid-d2, analogous deuterium-induced isotopic effects may affect quantification accuracy in certain LC-MS methods, necessitating validation against alternative IS choices.

LC-ESI-MS/MS matrix effects stable isotope-labeled internal standards occupational exposure biomarkers

Hippuric Acid-d2 Enables Differentiation of Exogenous from Endogenous Hippuric Acid via Isotope Dilution

Deuterated hippuric acid serves as a tracer to distinguish exogenously administered compound from endogenous hippuric acid background [1]. In a human study where deuterated benzoic acid (BA-d5) was orally administered, the resulting deuterated hippuric acid (HA-d5) was quantified in urine by HPLC with isotopic fractionation to determine urinary excretion without interference from endogenous HA [1]. Two analytical approaches were evaluated: direct measurement of HA-d5 and measurement of BA-d5 after hydrolysis of HA-d5. The direct HPLC method with isotopic fractionation provided a simple and specific means for determining exogenous HA without endogenous interference [1]. Hippuric acid-d2 offers similar tracer capability with a +2 Da mass shift, enabling MS-based differentiation.

isotope dilution analysis metabolic tracer studies pharmacokinetics

d2-Labeling Provides a Compromise Between Mass Separation and Isotopic Integrity for LC-MS/MS Assays

The d2 labeling strategy offers a +2 Da mass shift, which is sufficient to avoid interference from the natural M+1 isotope peak of unlabeled hippuric acid while minimizing deuterium-associated chromatographic isotope effects compared to higher deuteration (e.g., d5 or d7) [1][2]. Deuterium labeling at the glycine moiety (2,2-d2) places the isotope label on a non-exchangeable carbon position, ensuring isotopic integrity under physiological and analytical pH conditions . In contrast, 13C- or 15N-labeled analogs may provide more precise co-elution but are typically more expensive and less readily available [2]. The d2-labeled form balances adequate mass separation with acceptable chromatographic behavior for routine LC-MS/MS applications.

stable isotope labeling LC-MS/MS method development isotopic purity

High-Impact Research and Industrial Applications for Hippuric Acid-d2


Quantitative LC-MS/MS Analysis of Urinary Hippuric Acid as a Biomarker of Dietary Polyphenol Intake or Occupational Solvent Exposure

Hippuric acid-d2 is used as the internal standard in validated LC-MS/MS methods for quantifying urinary hippuric acid concentrations. This application requires a SIL-IS to correct for matrix effects inherent in urine samples. Based on class-level evidence from methylhippuric acid analyses [1], method validation must include assessment of potential deuterium-induced quantification bias; the d2 label provides adequate mass separation for selective reaction monitoring while minimizing isotopic fractionation relative to higher deuteration. The linearity achievable with deuterated hippuric acid internal standardization (r = 0.9999) [2] supports quantification across the physiologically relevant concentration range.

In Vivo Tracer Studies of Glycine Conjugation and Benzoate Metabolism

Hippuric acid-d2 serves as a metabolic tracer to investigate the glycine conjugation pathway and benzoic acid metabolism. The +2 Da mass shift enables LC-MS differentiation of exogenously administered deuterated compound from endogenous hippuric acid background. As demonstrated with HA-d5 in human studies [2], deuterated hippuric acid can be quantified directly in urine without interference from endogenous hippuric acid. This approach supports pharmacokinetic studies of benzoate-containing compounds and assessment of glycine conjugation capacity in hepatic function evaluation.

Reference Standard for Quality Control and Method Validation in Clinical Chemistry Laboratories

Hippuric acid-d2 is employed as a certified reference standard for quality control and method validation in clinical laboratories performing hippuric acid measurements. The compound's defined isotopic purity and molecular weight specifications (≥95% purity; MW 181.18 g/mol) make it suitable for preparing calibration standards and quality control materials. When implementing isotope dilution LC-MS methods, laboratories must validate that the chosen d2 internal standard does not introduce significant quantitative bias compared to alternative IS choices [1]. Proper storage at −20°C for powder (3 years) or −80°C for solutions (1 year) ensures long-term analytical consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hippuric acid-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.